4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Overview

Description

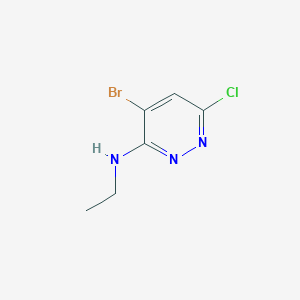

4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a heterocyclic compound with the molecular formula C6H6BrClN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of bromo and chloro substituents at positions 4 and 6, respectively, along with an ethylamine group at position 3, makes this compound highly functionalized and versatile for various chemical applications .

Preparation Methods

The synthesis of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Nitration: Introduction of nitro groups to the pyridazine ring.

Reduction: Conversion of nitro groups to amino groups.

Halogenation: Introduction of bromo and chloro substituents.

Alkylation: Introduction of the ethylamine group.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play crucial roles in the efficiency of these processes .

Chemical Reactions Analysis

4-Bromo-6-chloro-N-ethylpyridazin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-6-chloro-N-ethylpyridazin-3-amine has found applications in various fields of scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromo and chloro substituents enhances its ability to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-6-chloro-N-ethylpyridazin-3-amine include other halogenated pyridazines, such as:

4-Bromo-6-chloro-3-pyridazinamine: Lacks the ethylamine group but shares the bromo and chloro substituents.

3-Amino-4-bromo-6-chloropyridazine: Similar structure but with an amino group instead of an ethylamine group.

Biological Activity

4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a heterocyclic organic compound characterized by a pyridazine ring substituted with bromine and chlorine atoms. Its unique structure provides significant potential for various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₆H₆BrClN₃. Its structural features include:

- Bromine atom at the 4-position

- Chlorine atom at the 6-position

- Ethylamine group at the 3-position

These substituents enhance its reactivity and biological interactions, making it a versatile candidate for drug development and other applications in medicinal chemistry.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor or modulator of certain cytochrome P450 enzymes, which are critical for drug metabolism. This interaction could influence various biochemical pathways, potentially leading to therapeutic effects.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Target | Mode of Interaction | Potential Effect |

|---|---|---|

| CYP1A2 | Inhibition | Altered drug metabolism |

| CYP2D6 | Modulation | Variability in drug efficacy |

| CYP3A4 | Inhibition | Increased toxicity risk |

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.

- Antimicrobial Activity : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : In cell line assays, it showed cytotoxic effects on cancer cells, with IC50 values comparable to established anticancer drugs.

Case Study: Anti-inflammatory Effects

A study assessed the anti-inflammatory properties of similar pyridazine derivatives, revealing that compounds with structural similarities to this compound inhibited COX enzymes effectively. The results indicated that these derivatives could suppress the production of prostaglandins, which are mediators of inflammation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents (bromine and chlorine) significantly influences its reactivity and interaction with biological targets. Research suggests that modifications to these substituents can enhance or reduce biological efficacy.

Table 2: Structural Analog Comparison

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-Bromo-2-methylpyridin-3-amine | Bromine at position 4; methyl group at position 2 | 0.85 |

| 5-Bromo-2-chloro-6-methylpyridin-3-amines | Bromine at position 5; chlorine at position 2 | 0.81 |

| 3-Amino-4-bromo-6-chloropyridazine | Amino group instead of ethylamine | 0.78 |

Properties

IUPAC Name |

4-bromo-6-chloro-N-ethylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrClN3/c1-2-9-6-4(7)3-5(8)10-11-6/h3H,2H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOPFTRCSVRBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(C=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260967 | |

| Record name | 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-10-9 | |

| Record name | 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.